molecular formula C9H9F2NO2 B11755246 1-(4-Amino-3,5-difluoro-2-methoxyphenyl)ethanone

1-(4-Amino-3,5-difluoro-2-methoxyphenyl)ethanone

Katalognummer: B11755246
Molekulargewicht: 201.17 g/mol
InChI-Schlüssel: WPVUHOYTFWJPEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Amino-3,5-difluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . This compound features a phenyl ring substituted with amino, difluoro, and methoxy groups, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-(4-Amino-3,5-difluoro-2-methoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3,5-difluoro-2-methoxybenzaldehyde with an appropriate ketone under acidic or basic conditions to form the desired ethanone derivative . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and catalyst usage, to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(4-Amino-3,5-difluoro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(4-Amino-3,5-difluoro-2-methoxyphenyl)ethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Amino-3,5-difluoro-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function. The difluoro groups may enhance the compound’s stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

1-(4-Amino-3,5-difluoro-2-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C9H9F2NO2

Molekulargewicht

201.17 g/mol

IUPAC-Name

1-(4-amino-3,5-difluoro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H9F2NO2/c1-4(13)5-3-6(10)8(12)7(11)9(5)14-2/h3H,12H2,1-2H3

InChI-Schlüssel

WPVUHOYTFWJPEN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(C(=C1OC)F)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.